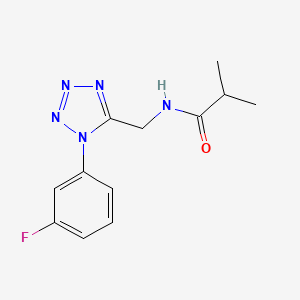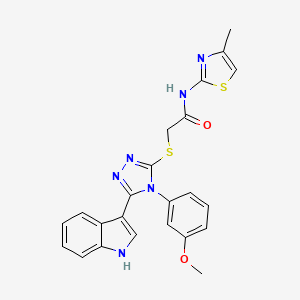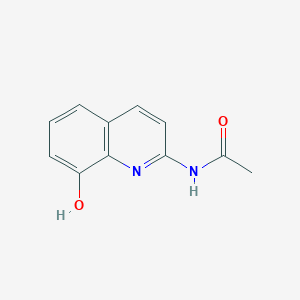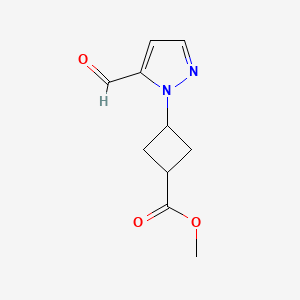
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide, also known as L-775,606, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Fluorescent Properties and Surgical Applications Methylene blue, a compound with some similarities in application potential to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide, demonstrates significant utility in medical imaging and surgical procedures. Its role as a fluorophore offers promising potential for near-infrared imaging visualization, identification of the parathyroid gland, imaging of pancreatic tumors, detection of breast cancer tumor margins, and sentinel node biopsy in breast cancer. The exploration of methylene blue underscores the broader potential of fluorescent compounds in enhancing surgical precision and patient outcomes (Cwalinski et al., 2020).
Antimycotic and Antifungal Applications Flucytosine, an antimycotic compound, highlights the critical role of specific compounds in treating severe systemic mycoses such as cryptococcosis, candidosis, and aspergillosis. The conversion of flucytosine into 5-fluorouracil (5-FU) within fungal cells inhibits RNA and DNA synthesis, demonstrating the potential of targeted chemical conversions in therapeutic applications. This suggests avenues for research into compounds like this compound in antimycotic contexts (Vermes et al., 2000).
Chemotherapy and Cancer Treatment The development and application of fluorinated pyrimidines, such as 5-FU, for cancer treatment offer insights into how compounds like this compound might be utilized. These compounds are crucial in treating various cancers, and their mechanisms of action, including the inhibition of thymidylate synthase and incorporation into RNA and DNA, highlight the potential of fluorinated compounds in oncology (Gmeiner, 2020).
Synthesis and Manufacturing of Pharmacological Compounds Research into the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, showcases the importance of developing efficient synthesis methods for complex molecules. This area of research is crucial for the pharmaceutical industry and may offer a framework for synthesizing and studying compounds like this compound (Qiu et al., 2009).
properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-8(2)12(19)14-7-11-15-16-17-18(11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGRINSKHPRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)
![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2868587.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)

![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)